(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is an organic compound with the molecular formula C13H20O3 It is characterized by a cyclohexene ring substituted with a formyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexene derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3-Carboxy-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Reduction: (3-Hydroxymethyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)-3-buten-2-one: Similar structure with a butenone group instead of a formyl group.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)cyclohex-2-enone: Contains a hydroxyl group and a butenyl group.
Uniqueness
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is unique due to its combination of a formyl group and an acetate ester on a cyclohexene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
106199-90-0 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3-formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8-10(7-13)12(3,4)6-5-11(8)15-9(2)14/h7,11H,5-6H2,1-4H3 |
InChI Key |
GEGAEDUPICZHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1OC(=O)C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.